molecular formula C15H21NO3 B3048458 Boc-homophenylalaninal CAS No. 170112-07-9

Boc-homophenylalaninal

Cat. No.: B3048458
CAS No.: 170112-07-9
M. Wt: 263.33 g/mol
InChI Key: JMHGMBRMIWBUPG-ZDUSSCGKSA-N
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Description

Boc-homophenylalaninal is a compound that belongs to the class of Boc-protected amino aldehydes. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Scientific Research Applications

Boc-homophenylalaninal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-homophenylalaninal typically involves the protection of homophenylalanine with a Boc group followed by the reduction of the carboxylic acid to an aldehyde. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to protect the amine group. The resulting Boc-homophenylalanine is then reduced to this compound using a reducing agent like diisobutylaluminum hydride (DIBAL-H) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Boc-homophenylalaninal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4, DIBAL-H

    Deprotection: TFA, HCl in methanol

Major Products:

    Oxidation: Boc-homophenylalanine

    Reduction: Boc-homophenylalaninol

    Deprotection: Homophenylalaninal

Mechanism of Action

The mechanism of action of Boc-homophenylalaninal primarily involves its role as a protected amino aldehyde. The Boc group protects the amine from unwanted reactions, allowing selective transformations at the aldehyde or other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

  • Boc-phenylalaninal
  • Boc-valinal
  • Boc-leucinal

Comparison: Boc-homophenylalaninal is unique due to the presence of the homophenylalanine moiety, which provides distinct steric and electronic properties compared to other Boc-protected amino aldehydes. This uniqueness makes it particularly useful in applications requiring specific interactions or reactivity profiles .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGMBRMIWBUPG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437598
Record name Boc-homophenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170112-07-9
Record name Boc-homophenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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